molecular formula C17H15N3O2S2 B2416432 (Z)-N-(4-methylthiazol-2-yl)-N'-(phenylsulfonyl)benzimidamide CAS No. 41274-14-0

(Z)-N-(4-methylthiazol-2-yl)-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B2416432
CAS No.: 41274-14-0
M. Wt: 357.45
InChI Key: KSZAABFHGJDMLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(Z)-N-(4-methylthiazol-2-yl)-N’-(phenylsulfonyl)benzimidamide” were not found, similar compounds have been synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Antimicrobial Applications

A study highlights the synthesis of a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, demonstrating significant antimicrobial activities, suggesting potential for (Z)-N-(4-methylthiazol-2-yl)-N'-(phenylsulfonyl)benzimidamide in antimicrobial research (Alsaedi, Farghaly, & Shaaban, 2019).

Antimalarial and COVID-19 Research

Research on N-(phenylsulfonyl)acetamide derivatives has shown promise in antimalarial activities and explored their potential against COVID-19, indicating that similar structures could be effective in these areas (Fahim & Ismael, 2021).

Antimicrobial Coatings

Compounds incorporating phenylsulfonyl groups have been studied for their antimicrobial effects when incorporated into polyurethane varnishes and printing ink pastes, suggesting applications in antimicrobial surface coatings (El‐Wahab et al., 2015).

Synthetic Methodology

Efficient synthesis methods for benzothiazole- and benzimidazole-based heterocycles have been developed, which could provide insights into the synthesis of this compound and its potential applications (Darweesh et al., 2016).

Herbicide Research

The synthesis and labeling of herbicidal compounds, including those with pyrimidinyl and benzylamino groups, indicate potential agricultural applications for related structures (Yang, Ye, & Lu, 2008).

Antitubercular Agents

Sulfonyl derivatives have been synthesized and characterized for their antibacterial and antitubercular activities, suggesting the potential of this compound in similar research domains (Kumar, Prasad, & Chandrashekar, 2013).

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(4-methyl-1,3-thiazol-2-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-13-12-23-17(18-13)19-16(14-8-4-2-5-9-14)20-24(21,22)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZAABFHGJDMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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